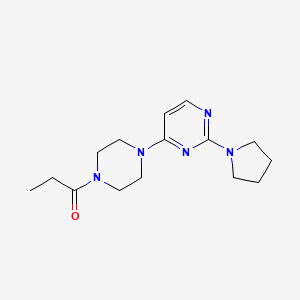

![molecular formula C15H21N3O2 B5598179 N-[4-(4-乙酰基-1-哌嗪基)苯基]丙酰胺](/img/structure/B5598179.png)

N-[4-(4-乙酰基-1-哌嗪基)苯基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide is a compound of interest within the realm of organic and medicinal chemistry due to its incorporation of a piperazine ring. Piperazine derivatives are renowned for their wide-ranging therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of these compounds is largely attributed to the structural flexibility and functional diversity of the piperazine moiety, which allows for significant modifications to its substitution pattern, influencing the medicinal potential of the resultant molecules significantly (Rathi, Syed, Shin, & Patel, 2016).

Synthesis Analysis

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide and similar compounds involves complex organic synthesis techniques. Piperazine derivatives are typically synthesized through the reaction of piperazine with various electrophiles, followed by acylation or alkylation to introduce acetyl and phenyl groups. Structural modifications at the N-1 and N-4 positions of the piperazine scaffold are common strategies to enhance the pharmacological profile of these compounds. This approach allows for the development of derivatives with improved efficacy, specificity, and reduced side effects (Chaudhary et al., 2023).

Molecular Structure Analysis

The molecular structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide features a piperazine ring as its core structural component, which is crucial for its biological activities. The presence of acetyl and phenyl groups attached to the piperazine ring significantly affects the compound's pharmacokinetic and pharmacodynamic properties. The structural analysis of these compounds often involves computational methods and spectroscopic techniques to determine the conformational stability and electronic distribution, which are essential for understanding their interaction with biological targets (Girase et al., 2020).

Chemical Reactions and Properties

Piperazine derivatives, including N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, undergo various chemical reactions that are pivotal in medicinal chemistry for drug development. These reactions include N-dealkylation, oxidation, and conjugation, which play critical roles in the metabolic pathways of these compounds. Understanding these reactions is crucial for optimizing the therapeutic efficacy and safety profiles of piperazine-based drugs (Caccia, 2007).

Physical Properties Analysis

The physical properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's formulation and delivery as a therapeutic agent. Piperazine derivatives' physical properties are often tailored through structural modifications to improve their bioavailability and solubility, enhancing their clinical applicability (Attwood, 1995).

Chemical Properties Analysis

The chemical properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, including its reactivity, stability, and interaction with biological targets, are integral to its therapeutic potential. These properties are determined by the compound's functional groups and molecular geometry, which affect its binding affinity and activity at the target sites. The exploration of these chemical properties is essential for the rational design of piperazine derivatives with optimized therapeutic profiles (Sikazwe et al., 2009).

科学研究应用

酪氨酸酶和黑色素抑制剂

由 (Raza 等人,2019) 进行的一项研究合成了 N-(取代苯基)-4-{(4-[(E)-3-苯基-2-丙烯基]-1-哌嗪基} 丁酰胺,并对其作为酪氨酸酶和黑色素抑制剂进行了评估。这些化合物显示出显着的生物活性,具有用于脱色药物的潜力。

抗疟疾药

由 (Klayman 等人,1979) 在 1979 年进行的一项研究报告了 N4,N4-二取代 2-乙酰基吡啶硫代氨基甲酰肼的抗疟疾特性,其中包括与 N-[4-(4-乙酰基-1-哌嗪基)苯基]丙酰胺结构相似的化合物。

神经和认知增强

(Hirst 等人,2006) 研究了 SB-399885,这是一种与 N-[4-(4-乙酰基-1-哌嗪基)苯基]丙酰胺相关的化合物,发现它是一种有效的 5-HT6 受体拮抗剂,具有潜在的认知增强特性,与阿尔茨海默病和精神分裂症等疾病相关。

胃肠道动力

由 (Westaway 等人,2009) 进行的研究确定 N-(3-氟苯基)-1-[(4-([(3S)-3-甲基-1-哌嗪基]甲基)苯基)乙酰基]-4-哌啶胺 (GSK962040) 是一种新型促动力素受体激动剂,表明在治疗胃肠道疾病方面具有潜在应用。

抗菌剂

(Hussain 等人,2018) 合成了一系列 3-[4-(2-呋喃基)-1-哌嗪基]-N-(取代)丙酰胺,具有良好的抗菌活性和低细胞毒性,表明它们作为新药候选物的潜力。

属性

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-3-15(20)16-13-4-6-14(7-5-13)18-10-8-17(9-11-18)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBZSYWKRORKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)

![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)